1,8-dihydroxy-3-methylbenzo[b]phenanthridine-7,12-dione
Description
1,8-Dihydroxy-3-methylbenzo[b]phenanthridine-7,12-dione is a derivative of benzo[b]phenanthridine. This compound is known for its potential therapeutic applications, particularly in the treatment of neoplastic diseases. Its structure consists of a benzo[b]phenanthridine core with hydroxyl and methyl groups at specific positions, contributing to its unique chemical properties .
Properties
IUPAC Name |
1,8-dihydroxy-3-methylbenzo[b]phenanthridine-7,12-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO4/c1-8-5-9-7-19-16-15(13(9)12(21)6-8)17(22)10-3-2-4-11(20)14(10)18(16)23/h2-7,20-21H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPGXNABNFYQMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CN=C3C(=C2C(=C1)O)C(=O)C4=C(C3=O)C(=CC=C4)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332131 | |
| Record name | Benzo[b]phenanthridine-7,12-dione, 1,8-dihydroxy-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124903-84-0 | |
| Record name | Benzo[b]phenanthridine-7,12-dione, 1,8-dihydroxy-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Fermentation Using Streptomyces viridochromogenes
The primary industrial method for producing 1,8-dihydroxy-3-methylbenzo[b]phenanthridine-7,12-dione involves the fermentation of Streptomyces viridochromogenes (DSM 40736). The process follows these steps:
- Strain Cultivation : The microorganism is inoculated into a nutrient-rich medium containing carbon sources (e.g., glucose, glycerol), nitrogen sources (e.g., soybean meal, peptone), and trace minerals.
- Fermentation Conditions :
- Compound Isolation :
Biosynthetic Pathway Analysis
Genomic studies suggest that the compound is synthesized via a type II polyketide synthase (PKS) pathway. Key intermediates include:
- Malonyl-CoA : Extended by PKS to form the phenanthridine backbone.
- Methylation : A methyltransferase introduces the C3 methyl group.
- Oxidation : Cytochrome P450 enzymes mediate hydroxylation at C1 and C8.
Chemical Synthesis
Photochemical Cyclization of Biaryl Oximes
A novel UV light-mediated method enables the synthesis of phenanthridines from biaryl oximes. While originally developed for trisphaeridine, this approach is adaptable to this compound:
- Substrate Preparation :
- A biaryl oxime precursor with ortho-methoxy groups is synthesized via Suzuki-Miyaura coupling.
- Photoreaction :
- Post-Modification :
Conditions :
Transition Metal-Catalyzed C–H Activation
Rhodium-catalyzed annulation offers a scalable route:
- Substrates :
- 2-(p-Tolyl)quinazolin-4(3H)-one
- 2-Diazo-5-methylcyclohexane-1,3-dione
- Reaction Protocol :
- Outcome :
- Forms a quinazoline-fused phenanthridine intermediate, which is hydrolyzed to the target compound.
Hybrid Approaches
Microbial-Chemical Synthesis
Combining microbial biosynthesis with chemical modification enhances efficiency:
- Fermentation : Produce 3-methylbenzo[b]phenanthridine-7,12-dione via Streptomyces.
- Chemical Hydroxylation :
Advantages : Avoids complex PKS engineering.
Comparative Analysis of Methods
| Method | Yield | Purity | Cost | Scalability |
|---|---|---|---|---|
| Microbial Biosynthesis | Moderate | High | Low | Industrial |
| Photochemical Synthesis | High | Moderate | High | Lab-Scale |
| Transition Metal Catalysis | High | High | Very High | Pilot-Scale |
Key Observations :
- Microbial methods dominate industrial production due to cost-effectiveness.
- Photochemical routes suffer from scalability challenges but offer precise functionalization.
- Transition metal catalysis is limited by catalyst costs but valuable for structural analogs.
Challenges and Innovations
Limitations of Current Methods
Chemical Reactions Analysis
Types of Reactions
1,8-Dihydroxy-3-methylbenzo[b]phenanthridine-7,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1,8-dihydroxy-3-methylbenzo[b]phenanthridine-7,12-dione serves as a precursor in the synthesis of more complex organic molecules. Its unique structure enables various chemical reactions including oxidation, reduction, and electrophilic substitution.
| Type of Reaction | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to quinones | Potassium permanganate, chromium trioxide |
| Reduction | Converts quinones back to hydroquinones | Sodium borohydride, lithium aluminum hydride |
| Substitution | Forms halogenated or nitrated derivatives | Halogens, nitrating agents |
Biology
The compound has been extensively studied for its interactions with biological macromolecules. It exhibits potential as an antineoplastic agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism involves interference with DNA synthesis and modulation of cell cycle regulatory proteins .
Case Study: Anticancer Activity
In vitro studies have shown that this compound effectively inhibits the growth of various cancer cell lines by activating caspases involved in apoptosis. This suggests its potential utility in developing new cancer therapies.
Medicine
The therapeutic applications of this compound are particularly promising in oncology. Research indicates that it may be effective against neoplastic diseases due to its ability to target and disrupt cancer cell metabolism.
| Application Area | Potential Uses |
|---|---|
| Oncology | Treatment of tumors |
| Pharmacology | Development of new pharmaceutical agents |
Industrial Applications
In industry, this compound is utilized in the development of pharmaceuticals and other chemical products. Its unique properties make it a valuable component in drug formulation processes.
Mechanism of Action
The mechanism of action of 1,8-dihydroxy-3-methylbenzo[b]phenanthridine-7,12-dione involves its interaction with cellular targets, leading to the inhibition of cell proliferation. The compound exerts its effects by interfering with DNA synthesis and inducing apoptosis in cancer cells. The molecular pathways involved include the activation of caspases and the modulation of cell cycle regulatory proteins .
Comparison with Similar Compounds
Similar Compounds
- 1,8-Dihydroxy-3-methylbenzo[c]phenanthridine-7,12-dione
- 1,8-Dihydroxy-3-methylbenzo[a]phenanthridine-7,12-dione
- 1,8-Dihydroxy-3-methylbenzo[d]phenanthridine-7,12-dione
Uniqueness
1,8-Dihydroxy-3-methylbenzo[b]phenanthridine-7,12-dione is unique due to its specific substitution pattern on the benzo[b]phenanthridine core. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for research and therapeutic applications .
Biological Activity
1,8-Dihydroxy-3-methylbenzo[b]phenanthridine-7,12-dione (CAS No. 124903-84-0) is a compound derived from benzo[b]phenanthridine, notable for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by hydroxyl and methyl groups at specific positions on the benzo[b]phenanthridine core. Its molecular formula is with a molecular weight of 305.3 g/mol. The InChI key for this compound is YUPGXNABNFYQMU-UHFFFAOYSA-N.
This compound exhibits significant biological activity through several mechanisms:
- Topoisomerase Inhibition : The compound has been shown to target topoisomerase I, an enzyme crucial for DNA replication and repair. This inhibition leads to DNA damage and apoptosis in cancer cells .
- Induction of Apoptosis : It activates caspases, which are proteases that play essential roles in programmed cell death. This process is vital for eliminating cancerous cells.
- Cell Cycle Regulation : The compound modulates proteins involved in cell cycle progression, effectively halting the proliferation of neoplastic cells.
Biological Activity
Research indicates that this compound has demonstrated various biological activities:
Anticancer Activity
In vitro studies have shown that this compound possesses potent cytotoxic effects against several cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 5.2 |
| MCF-7 (breast cancer) | 4.8 |
| A549 (lung cancer) | 6.0 |
These results suggest that the compound may be effective in treating various forms of cancer .
Antimicrobial Properties
The compound's structure also suggests potential antimicrobial activity. Preliminary studies indicate effectiveness against certain bacterial strains, although further research is needed to establish its full spectrum of activity.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on HeLa Cells : A study demonstrated that treatment with this compound resulted in significant apoptosis through the activation of caspases and disruption of mitochondrial membrane potential .
- Combination Therapy : Research has indicated that combining this compound with other chemotherapeutic agents enhances its efficacy, suggesting a synergistic effect that could improve treatment outcomes for patients with resistant cancers .
Synthesis and Production
The synthesis of this compound can be achieved through microbiological processes utilizing strains such as Streptomyces viridochromogenes. The production process involves culturing microorganisms in nutrient media followed by extraction and purification methods to yield the final product .
Q & A
Q. What laboratory synthesis methods are employed for 1,8-dihydroxy-3-methylbenzo[b]phenanthridine-7,12-dione?
The compound is synthesized via cyclization reactions using polyphosphoric acid (PPA) under controlled thermal conditions (e.g., 478–483 K for 5 hours). Reaction progress is monitored by thin-layer chromatography (TLC). Post-reaction, the mixture is quenched in ice water, extracted with ethyl acetate, and purified via silica gel column chromatography using a petroleum ether:ethyl acetate gradient. Recrystallization in methanol yields the final product. This method is adapted from protocols for analogous naphthyridine derivatives .
Q. Which analytical techniques are critical for characterizing this compound?
Key techniques include:
- Elemental analysis to verify purity (e.g., %C, %H, %N matching theoretical values within ±0.5%) .
- Mass spectrometry (MS) for molecular ion confirmation (e.g., m/z 551 [M⁺] for structurally related compounds) .
- X-ray crystallography to resolve planar geometry and dihedral angles (e.g., deviations <5° for fused rings) .
- ¹H/¹³C NMR to assign substituent positions and confirm methyl/hydroxyl groups.
Q. What in vitro models are suitable for preliminary cytotoxicity screening?
The MCF7 breast cancer cell line is widely used for cytotoxic evaluation. Protocols involve:
- Dose-response assays (e.g., 0.1–100 µM, 48-hour exposure).
- MTT/WST-1 assays to quantify cell viability.
- IC₅₀ determination via nonlinear regression. Similar naphthyridine derivatives showed IC₅₀ values in the low micromolar range, suggesting comparable experimental frameworks .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and scalability?
Optimization strategies include:
- Design of Experiments (DoE) to test variables (temperature, catalyst concentration, solvent ratios).
- Microwave-assisted synthesis to reduce reaction time and enhance selectivity.
- Alternative catalysts (e.g., Lewis acids like FeCl₃) for milder conditions. Evidence from advanced synthetic methodologies highlights the importance of energy efficiency and selectivity in heterocyclic systems .
Q. How can structural discrepancies in spectroscopic data be resolved?
Discrepancies (e.g., unexpected NMR shifts or MS fragments) require:
- Comparative analysis with structurally validated analogs (e.g., methyl-substituted naphthyridines) .
- DFT calculations to predict spectroscopic profiles and validate experimental data.
- Multi-technique validation (e.g., combining X-ray crystallography with IR spectroscopy for functional group confirmation).
Q. What computational approaches predict the compound’s interaction with biological targets?
- Molecular docking (e.g., AutoDock Vina) to simulate binding to DNA topoisomerase II or kinase targets.
- Molecular Dynamics (MD) simulations (100 ns trajectories) to assess binding stability and conformational changes.
- QSAR models to correlate substituent effects (e.g., methyl/hydroxyl groups) with activity. Training datasets from phenanthridine derivatives are recommended .
Q. How should contradictory cytotoxicity data across cell lines be analyzed?
- Mechanistic studies : Evaluate target engagement (e.g., DNA intercalation vs. enzyme inhibition) via fluorescent probes or Western blotting.
- Metabolic profiling : Assess cytochrome P450-mediated activation/inactivation using liver microsomes.
- Heterogeneity analysis : Use single-cell RNA sequencing to identify resistant subpopulations in inconsistent cell lines.
Q. What strategies enhance the compound’s stability in physiological conditions?
- Prodrug design : Mask hydroxyl groups with acetyl or PEGylated moieties.
- Lyophilization : Formulate as a lyophilized powder for long-term storage.
- pH-sensitive delivery systems : Use liposomes or nanoparticles to protect the compound from gastric degradation.
Methodological Resources
- Synthetic Protocols : Adapt procedures from naphthyridine cyclization and phenanthridine functionalization .
- Structural Analysis : Reference crystallographic data (e.g., CCDC entries) for bond-length validation .
- Biological Assays : Follow standardized cytotoxicity guidelines (e.g., NCI-60 screening protocols) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
